8-{2-Methyl-5-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethoxy]-2H-pyrazol-3-yl}-1,3-dipropyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS70 is a synthetic organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS70 involves multiple steps, starting with the preparation of the core purine structure. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of AS70 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
AS70 undergoes various chemical reactions, including:
Oxidation: AS70 can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert AS70 into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: AS70 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; conditionssolvent like dichloromethane, temperature control.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine compounds with various functional groups.
Scientific Research Applications
AS70 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its interaction with specific molecular targets.
Industry: Utilized in the production of advanced materials and as a component in specialized adhesives
Mechanism of Action
The mechanism of action of AS70 involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: Involvement in pathways related to cellular metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness of AS70
AS70 is unique due to its specific structural features, such as the presence of pyrazolyl and piperazinyl groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C27H34N8O4 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyrazol-3-yl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C27H34N8O4/c1-4-11-34-25-23(26(37)35(12-5-2)27(34)38)28-24(29-25)20-17-21(30-31(20)3)39-18-22(36)33-15-13-32(14-16-33)19-9-7-6-8-10-19/h6-10,17H,4-5,11-16,18H2,1-3H3,(H,28,29) |
InChI Key |
BVHLYIIHYJFKSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC(=NN3C)OCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.